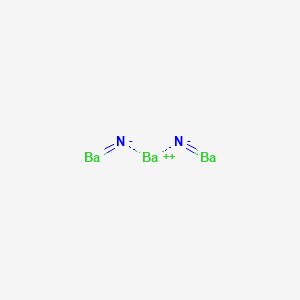
Barium-Nitrid (Ba3N2)
Übersicht
Beschreibung
Barium nitride is an inorganic compound with the chemical formula Ba3N2. It is a yellowish-brown solid that is highly reactive and decomposes in water to form barium hydroxide and ammonia . Barium nitride is primarily used in research and industrial applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Barium nitride has several applications in scientific research:
Material Science: Used as a precursor for the synthesis of other barium compounds and nitrides.
Electronics: Employed in the fabrication of semiconductors and other electronic materials due to its unique electrical properties.
Wirkmechanismus
Target of Action
Barium nitride (Ba3N2) is an ionic compound composed of barium (Ba) and nitrogen (N) atoms . The primary targets of barium nitride are the ions it interacts with in various chemical reactions. The barium ion (Ba^2+) and the nitride ion (N^3-) are the key players in these interactions .
Mode of Action
Barium nitride is an ionic compound, meaning it is composed of charged ions. In the case of Ba3N2, the barium ions carry a +2 charge, and the nitride ions carry a -3 charge . These ions interact with each other through ionic bonding, forming a crystal lattice structure . This ionic interaction is the primary mode of action for barium nitride.
Biochemical Pathways
For instance, when barium nitride comes into contact with water, it decomposes to produce ammonia and barium hydroxide . This reaction can be represented as follows:
Ba3N2(s)+6H2O(l)→3Ba(OH)2(aq)+2NH3(aq)Ba_3N_2(s) + 6H_2O(l) \rightarrow 3Ba(OH)_2(aq) + 2NH_3(aq) Ba3N2(s)+6H2O(l)→3Ba(OH)2(aq)+2NH3(aq)
Pharmacokinetics
Barium nitride decomposes in water , which could potentially affect its distribution and elimination in a biological system.
Result of Action
The primary result of barium nitride’s action is the formation of new compounds through chemical reactions. For example, when it reacts with water, barium nitride decomposes to form ammonia and barium hydroxide . This transformation is a direct result of the compound’s ionic interactions.
Action Environment
The action of barium nitride is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reaction with water to produce ammonia and barium hydroxide is dependent on the presence of water. Furthermore, barium nitride has been reported to be metastable and sublimes in the 915 to 1050°C temperature range .
Vorbereitungsmethoden
Barium nitride can be synthesized through several methods:
Analyse Chemischer Reaktionen
Barium nitride undergoes several types of chemical reactions:
Hydrolysis: Reacts with water to form barium hydroxide and ammonia[ \text{Ba}_3\text{N}_2 + 6 \text{H}_2\text{O} \rightarrow 3 \text{Ba(OH)}_2 + 2 \text{NH}_3 ]
Reaction with Acids: Reacts with acids to form barium salts and ammonia. For example, with hydrochloric acid[ \text{Ba}_3\text{N}_2 + 6 \text{HCl} \rightarrow 3 \text{BaCl}_2 + 2 \text{NH}_3 ]
Vergleich Mit ähnlichen Verbindungen
Barium nitride can be compared with other metal nitrides such as:
Calcium Nitride (Ca3N2): Similar in structure and reactivity, but calcium nitride is less reactive with water compared to barium nitride.
Magnesium Nitride (Mg3N2): Also reacts with water to form magnesium hydroxide and ammonia, but has different applications in the production of refractory materials.
Strontium Nitride (Sr3N2): Similar in reactivity and used in similar applications, but with different thermal and mechanical properties.
Barium nitride is unique due to its high reactivity and its applications in the synthesis of high-purity barium compounds and advanced materials.
Eigenschaften
IUPAC Name |
azanidylidenebarium;barium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ba.2N/q;;+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQHQVFOMOBERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[Ba].[N-]=[Ba].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba3N2 | |
| Record name | barium nitride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12047-79-9 | |
| Record name | Barium nitride (Ba3N2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribarium dinitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Barium nitride (Ba3N2) facilitate condensation reactions?
A1: Barium nitride (Ba3N2) acts as a strong base, effectively deprotonating C-H acidic compounds. [] This deprotonation generates an active nucleophilic species while simultaneously releasing ammonia (NH3). The irreversible release of ammonia drives the equilibrium towards product formation, making Ba3N2 a highly effective reagent for both intermolecular and intramolecular condensation reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















